B1574705 TRC253

TRC253

カタログ番号 B1574705
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TRC253, also known as JNJ63576253, is a potent and orally active androgen receptor antagonist. TRC253 specifically binds to both wild-type and certain mutant forms of AR, thereby preventing androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot translocate to the nucleus. This prevents binding to and transcription of AR-responsive genes, inhibits the expression of genes that regulate prostate cancer cell proliferation, and may lead to an inhibition of growth of tumor cells in which AR is overexpressed and/or mutated. AR is often overexpressed and/or mutated in prostate cancers and plays a key role in proliferation, survival and chemoresistance of tumor cells.

科学的研究の応用

Application in Metastatic Castration-Resistant Prostate Cancer

TRC253 is a notable advancement in treating metastatic castration-resistant prostate cancer (mCRPC). It functions as a high-affinity, orally active antagonist of the androgen receptor (AR) and specific mutated variants of AR, crucial in mCRPC treatment. Studies have shown that TRC253 effectively inhibits AR nuclear translocation and AR binding to DNA, acting as a transcription antagonist. This action is vital as it counters the resistance observed in mCRPC against second-generation AR inhibitors. Clinical trials have demonstrated TRC253's efficacy, particularly in patients with specific AR mutations, offering a new avenue for managing mCRPC (Rathkopf et al., 2019).

TRC253's Role in AR-Targeted Therapy Resistance

The development of resistance to AR-targeted therapies is a significant challenge in mCRPC treatment. TRC253 emerges as a potent antagonist for both wild-type and mutated ARs, addressing this resistance. Its ability to block AR nuclear translocation, bind to DNA, and antagonize transcription without agonist activity toward ARs is a critical breakthrough. The phase 1/2a study of TRC253 reflects its potential in overcoming AR-targeted therapy resistance, marking a significant step in mCRPC treatment strategies (Rathkopf et al., 2018).

Androgen Receptor Antagonism in Prostate Cancer

TRC253's mechanism as an androgen receptor antagonist is particularly significant in the context of prostate cancer. It binds specifically to ARs, including mutant forms, thus inhibiting androgen-induced receptor activation. This process results in the formation of inactive complexes that cannot translocate to the nucleus, effectively inhibiting AR-responsive gene transcription. The suppression of genes that regulate prostate cancer cell proliferation by TRC253 could lead to a considerable inhibition of tumor cell growth, especially in prostate cancers with AR overexpression or mutations (Definitions, 2020).

特性

製品名

TRC253

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TRC253;  TRC-253;  TRC 253;  JNJ63576253;  JNJ 63576253;  JNJ 63576253; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。